molecular formula C14H23NSi B14415533 1-Phenyl-N-(trimethylsilyl)pentan-1-imine CAS No. 81107-83-7

1-Phenyl-N-(trimethylsilyl)pentan-1-imine

Katalognummer: B14415533
CAS-Nummer: 81107-83-7
Molekulargewicht: 233.42 g/mol
InChI-Schlüssel: CHPIUOFNMJCTBH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Phenyl-N-(trimethylsilyl)pentan-1-imine is an organic compound characterized by the presence of a phenyl group, a trimethylsilyl group, and an imine functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Phenyl-N-(trimethylsilyl)pentan-1-imine can be synthesized through several methods. One common approach involves the reaction of a phenyl-substituted ketone with a trimethylsilyl-substituted amine under acidic or basic conditions. The reaction typically proceeds via the formation of an intermediate imine, which is then stabilized by the trimethylsilyl group.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Phenyl-N-(trimethylsilyl)pentan-1-imine undergoes various chemical reactions, including:

    Oxidation: The imine group can be oxidized to form the corresponding oxime or nitrile.

    Reduction: Reduction of the imine group can yield the corresponding amine.

    Substitution: The phenyl and trimethylsilyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are often employed.

Major Products Formed:

    Oxidation: Oximes and nitriles.

    Reduction: Amines.

    Substitution: Various substituted phenyl and trimethylsilyl derivatives.

Wissenschaftliche Forschungsanwendungen

1-Phenyl-N-(trimethylsilyl)pentan-1-imine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.

Wirkmechanismus

The mechanism of action of 1-Phenyl-N-(trimethylsilyl)pentan-1-imine involves its interaction with various molecular targets and pathways. The imine group can act as a nucleophile or electrophile, depending on the reaction conditions. The phenyl and trimethylsilyl groups can influence the compound’s reactivity and stability, making it a versatile intermediate in organic synthesis.

Vergleich Mit ähnlichen Verbindungen

    1-Phenyl-1-pentanone: Similar structure but lacks the imine and trimethylsilyl groups.

    1-Phenyl-1-(trimethylsilyloxy)ethylene: Contains a trimethylsilyloxy group instead of an imine.

    1-Phenyl-1-pentanol: Contains a hydroxyl group instead of an imine.

Uniqueness: 1-Phenyl-N-(trimethylsilyl)pentan-1-imine is unique due to the presence of both the imine and trimethylsilyl groups, which confer distinct reactivity and stability properties. This makes it a valuable compound in various synthetic and industrial applications.

Eigenschaften

CAS-Nummer

81107-83-7

Molekularformel

C14H23NSi

Molekulargewicht

233.42 g/mol

IUPAC-Name

1-phenyl-N-trimethylsilylpentan-1-imine

InChI

InChI=1S/C14H23NSi/c1-5-6-12-14(15-16(2,3)4)13-10-8-7-9-11-13/h7-11H,5-6,12H2,1-4H3

InChI-Schlüssel

CHPIUOFNMJCTBH-UHFFFAOYSA-N

Kanonische SMILES

CCCCC(=N[Si](C)(C)C)C1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.